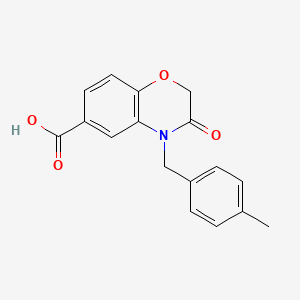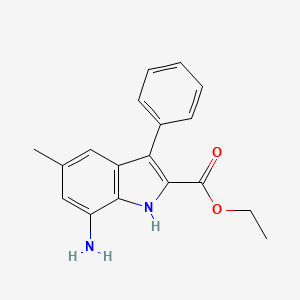![molecular formula C10H14N2 B1387589 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 72232-25-8](/img/structure/B1387589.png)
8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Descripción general
Descripción
8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a chemical compound with the molecular formula C10H14N2 . It is a derivative of the quinoline family and has been shown to be an agonist of the 5HT2C receptor . It has minimal activity in vivo .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been developed through a solid-phase strategy . The G-protein coupled receptor-targeted (GPCR-targeted) scaffolds were synthesized in a six-step solution-phase process, immobilized on the acid-labile FMPB-AM resin, and further functionalized through acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is characterized by a benzazepine nucleus with an amino group at the 8-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives include acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine include a molecular weight of 162.23 g/mol. Further details about its physical and chemical properties are not available in the sources.Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The compound has shown promising results in the field of oncology. Derivatives of 2,3,4,5-tetrahydro-1H-benzo[c]azepine have been designed to exhibit high anti-tumor activity. These derivatives have been tested against various cancer cell lines such as Hela, A549, HepG2, and MCF-7, showing moderate to excellent antiproliferative activity . The introduction of sulfonyl groups to the compound has been found to increase its antiproliferative activity, suggesting its potential as a pharmacophore in antitumor drugs .
Molecular Docking and Dynamics
The compound’s derivatives have been used in molecular docking studies to reveal their binding orientations in the active site of c-Met, a tyrosine kinase associated with cancer development . Molecular dynamics simulations have also been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for the development of targeted cancer therapies .
Antimicrobial Applications
Thiophene derivatives, which share a structural similarity with 2,3,4,5-tetrahydro-1H-benzo[c]azepine, have shown high antimicrobial activity against various microbial infections . This suggests that the compound could be modified to enhance its antimicrobial properties, potentially leading to the development of new antimicrobial agents.
Kinase Inhibition
Kinases play a vital role in the signaling pathways that control cell growth, and their dysregulation is often linked to diseases such as cancer. The compound’s ability to bind to kinase receptors, as demonstrated in molecular docking studies, indicates its potential use as a kinase inhibitor .
Anti-Inflammatory Properties
Compounds with a thiophene nucleus, which is structurally related to 2,3,4,5-tetrahydro-1H-benzo[c]azepine, have been reported to possess anti-inflammatory properties . This opens up possibilities for the compound’s application in treating inflammatory diseases.
Material Science Applications
While not directly related to the compound , thiophene and its derivatives have been extensively used in material science due to their interesting electronic properties . This suggests that 2,3,4,5-tetrahydro-1H-benzo[c]azepine could also be explored for its potential applications in electronic materials and devices.
Direcciones Futuras
The development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) has been reported, using a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues . This suggests potential future directions in the development of imaging agents and therapeutic targets for several neurological disorders .
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEJBLXGXUDKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658461 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine | |
CAS RN |
72232-25-8 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)
![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)
![4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387525.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)
![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)
